

"Methyl 3-methoxy-2,4,5-trifluorobenzoate" commercial availability and suppliers

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Compound of Interest

Compound Name: *Methyl 3-methoxy-2,4,5-trifluorobenzoate*

Cat. No.: *B158987*

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Technical Guide: Methyl 3-methoxy-2,4,5-trifluorobenzoate

An In-Depth Guide to Commercial Availability, Synthesis, and Application for Researchers and Drug Development Professionals

Executive Summary

Methyl 3-methoxy-2,4,5-trifluorobenzoate (CAS No. 136897-64-8) is a highly functionalized aromatic building block of significant interest to the pharmaceutical and agrochemical research sectors. Its trifluorinated methoxy-benzene core makes it a valuable precursor for the synthesis of complex molecules where properties like metabolic stability, lipophilicity, and binding affinity are critical design parameters. The strategic placement of fluorine atoms can profoundly influence the pharmacokinetic and pharmacodynamic profile of a drug candidate. This guide provides a comprehensive overview of its commercial availability, key suppliers, physicochemical properties, and synthetic utility, with a focus on its application in drug discovery workflows.

Physicochemical Properties and Identifiers

Precise identification and understanding of a reagent's physical properties are fundamental to its effective use in synthesis and compliance with safety standards.

Property	Value	Source
CAS Number	136897-64-8	[1] [2] [3]
Molecular Formula	C ₉ H ₇ F ₃ O ₃	[3] [4]
Molecular Weight	220.15 g/mol	[3] [4]
IUPAC Name	methyl 3-methoxy-2,4,5-trifluorobenzoate	
Synonyms	2,4,5-Trifluoro-3-methoxy-benzoic acid methyl ester, 3-(Methoxycarbonyl)-2,5,6-trifluoroanisole	[5]
Physical Form	Liquid	
Density	1.342 g/cm ³	[1]
Flash Point	109 °C	[1]
Melting Point	105-112 °C (literature)	[2]

Commercial Availability & Sourcing

Methyl 3-methoxy-2,4,5-trifluorobenzoate is readily available from a range of fine chemical suppliers, catering primarily to research and development quantities. Pricing and availability are subject to change, and researchers are advised to request quotes for bulk quantities.

Supplier	Example Product/SKU	Purity	Available Quantities	Notes
Sigma-Aldrich	APO455834734	Not specified	1 g, 5 g	Sourced from Aldrich Partner (Apollo Scientific).
AK Scientific, Inc.	J99079	Not specified	250 mg, 1 g, 5 g, 25 g	Stocked and shipped from California, USA. For R&D use only. [1]
Sunway Pharm Ltd.	CB63233	97%	1 g, 5 g, 25 g	For scientific research use only. [5]
Pure Chemistry Scientific Inc.	Not specified	96%	Gram to Kilogram scale	Trading company based in the United States. [2]
Apollo Scientific Ltd.	PC1522	Not specified	1 g, 5 g	Original manufacturer, also distributed via partners like Sigma-Aldrich.

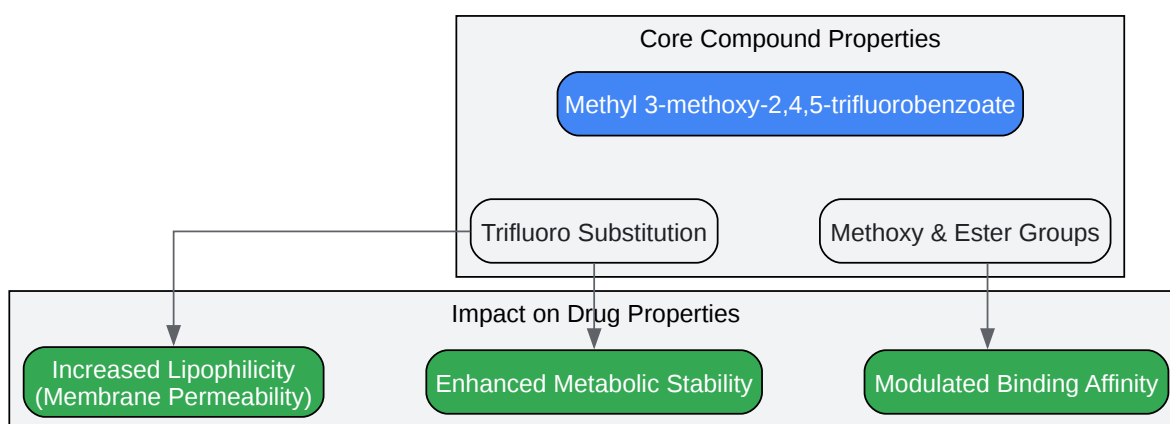
Role in Medicinal Chemistry and Drug Design

The incorporation of fluorine and fluorinated groups is a cornerstone of modern medicinal chemistry, used to fine-tune the properties of bioactive molecules.[\[6\]](#) The trifluoromethyl group (CF₃), and by extension, trifluorinated rings, are particularly valued for their ability to enhance metabolic stability and act as bioisosteres for other groups like chlorine.[\[6\]](#)

The trifluorinated phenyl motif present in **Methyl 3-methoxy-2,4,5-trifluorobenzoate** is a key structural feature in various drug discovery programs. Fluorination enhances lipophilicity, which can improve membrane permeability and facilitate passage across biological barriers like the blood-brain barrier.[\[6\]](#) This makes intermediates like this one highly sought after for developing

novel therapeutics targeting the central nervous system or for improving the oral bioavailability of drug candidates.[6]

The related compound, 3-Methoxy-2,4,5-trifluorobenzoic acid, has been identified as a ligand that can bind to the active site of bacterial dehydrogenases, suggesting a potential role in developing novel antibacterial agents.[7] **Methyl 3-methoxy-2,4,5-trifluorobenzoate** serves as a direct and stable precursor to this and other synthetically valuable carboxylic acids.



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Logical relationship between the compound's structure and its desirable effects in drug design.

Synthetic Utility and Pathways

Overview of Synthesis

Methyl 3-methoxy-2,4,5-trifluorobenzoate is typically synthesized via the methylation of a corresponding hydroxyl-substituted precursor. One documented method involves the methylation of 4-hydroxy-3,5,6-trifluorophthalic acid, yielding the target compound.[3] A patented method describes the process of making the corresponding carboxylic acid, which involves the methylation of a hydroxy-substituted intermediate using agents like dimethyl sulfate.[8] This highlights the general strategy of introducing the methoxy group onto a pre-fluorinated aromatic ring.

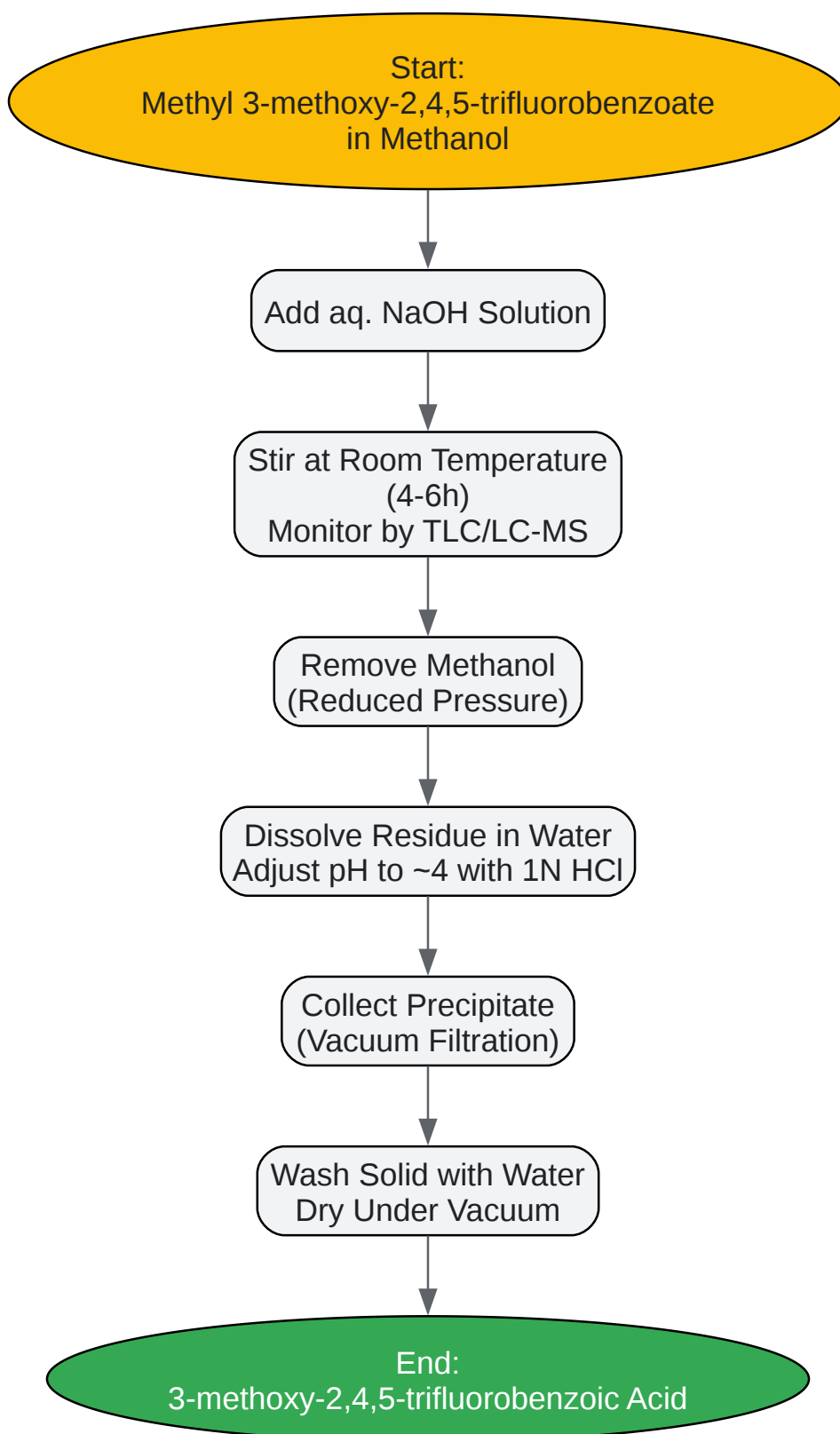
Key Transformation: Saponification to Carboxylic Acid

A primary application for this methyl ester in a research setting is its conversion to the corresponding carboxylic acid, 3-methoxy-2,4,5-trifluorobenzoic acid. This carboxylic acid is a versatile intermediate for amide bond formation, further derivatization, or use as a final active compound. The hydrolysis (saponification) is typically a straightforward, high-yielding reaction.

Representative Protocol: Hydrolysis of **Methyl 3-methoxy-2,4,5-trifluorobenzoate**

This protocol is adapted from a standard procedure for the hydrolysis of a structurally similar fluorinated methyl benzoate.^[9]

- **Dissolution:** Dissolve **Methyl 3-methoxy-2,4,5-trifluorobenzoate** (1.0 eq) in a suitable solvent such as methanol (e.g., 10 mL per 1 g of ester).
- **Base Addition:** To the stirred solution, add an aqueous solution of a strong base, such as sodium hydroxide (NaOH, ~4.0 eq).
- **Reaction:** Allow the reaction to stir at room temperature for 4-6 hours, monitoring for completion by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- **Work-up (Solvent Removal):** Once the reaction is complete, remove the organic solvent (methanol) under reduced pressure.
- **Acidification:** Dissolve the remaining aqueous residue in water and acidify to a pH of ~4 using a dilute acid solution (e.g., 1N HCl).
- **Isolation:** The carboxylic acid product will precipitate as a solid. Collect the solid by vacuum filtration.
- **Purification:** Wash the collected solid with water to remove residual salts and dry under vacuum to yield the final product, 3-methoxy-2,4,5-trifluorobenzoic acid.



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Experimental workflow for the hydrolysis of the methyl ester to the carboxylic acid.

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed. This compound is intended for research and development use by technically qualified individuals.[\[1\]](#)

- Signal Word: Warning[\[1\]](#)
- Hazard Statements:
 - H315: Causes skin irritation.[\[1\]](#)
 - H319: Causes serious eye irritation.[\[1\]](#)
 - H335: May cause respiratory irritation.[\[1\]](#)
- Precautionary Statements:
 - P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[\[1\]](#)
 - P280: Wear protective gloves/eye protection/face protection.
 - P302+P352: IF ON SKIN: Wash with plenty of soap and water.[\[1\]](#)
 - P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[\[1\]](#)
- Storage: Store long-term in a cool, dry place.[\[1\]](#) Keep container tightly closed in a dry, cool, and well-ventilated place.[\[10\]](#)
- Transport: The material is not classified as hazardous for DOT/IATA transport.[\[1\]](#)

Conclusion

Methyl 3-methoxy-2,4,5-trifluorobenzoate is a commercially accessible and synthetically valuable building block for scientific research, particularly in the realm of drug discovery. Its trifluorinated structure provides a key scaffold for developing molecules with enhanced pharmacokinetic properties. Available from several reputable suppliers, this reagent can be readily converted into its corresponding carboxylic acid or other derivatives, making it a

versatile tool for medicinal chemists. Adherence to standard safety protocols is essential when handling this compound.

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